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Introduction

D(+)-Trehalose dihydrate, a non-reducing disaccharide, has emerged as a significant
cryoprotectant in the vitrification of oocytes. Its ability to stabilize cell membranes and proteins
during extreme dehydration and temperature changes makes it a valuable component in
cryopreservation media.[1] This document provides detailed application notes and protocols for
the use of D(+)-Trehalose dihydrate in the solid-surface vitrification of oocytes, targeted
towards researchers, scientists, and professionals in drug development.

Solid-surface vitrification is a technique that facilitates an ultra-rapid cooling rate by bringing
oocytes in a small volume of vitrification solution into direct contact with a pre-cooled metal
surface.[2][3] This method, in combination with effective cryoprotectants like trehalose, aims to
minimize intracellular ice crystal formation, a major cause of cellular damage during
cryopreservation.[3]

Application Notes

D(+)-Trehalose dihydrate is primarily used as an extracellular cryoprotectant in oocyte
vitrification, often in combination with penetrating cryoprotectants such as dimethyl sulfoxide
(DMSO) and ethylene glycol (EG).[4] The optimal concentration for extracellular trehalose is
frequently cited as 0.5 M.[5][6] Some studies have also explored the microinjection of trehalose
to act as an intracellular cryoprotectant, which has shown to improve cryosurvival rates.[7][8]
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The combination of intracellular and extracellular trehalose, along with low concentrations of
conventional penetrating cryoprotectants (e.g., 0.5 M DMSO), has been demonstrated to yield
high survival, fertilization, and embryonic development rates, comparable to untreated controls.
[71[8] Trehalose is considered superior to other sugars like sucrose in some studies due to its
effectiveness in membrane stabilization.[6] Research has shown that a vitrification medium
containing 0.5 mol/l trehalose, combined with 16.5% EG and 16.5% DMSO, resulted in lower
apoptosis rates in vitrified oocytes compared to a sucrose-based medium.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of D(+)-
Trehalose dihydrate in oocyte vitrification.

Table 1: Oocyte Survival and Developmental Competence with Trehalose
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Table 2: Comparison of Trehalose and Sucrose in Oocyte Vitrification
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Experimental Protocols

Protocol 1: Solid-Surface Vitrification of Mouse Oocytes
with Intracellular and Extracellular Trehalose

This protocol is based on the methodology described by Eroglu et al. (2009).[7][8]

Materials:

Metaphase Il (MIl) mouse oocytes
e HEPES-buffered DMEM/F-12

e D(+)-Trehalose dihydrate

e Dimethyl sulfoxide (DMSO)

e Microinjection system

» Solid surface for vitrification (e.g., pre-cooled metal block)

Liguid nitrogen
Procedure:

e Oocyte Preparation: Collect MIl oocytes and maintain them in HEPES-buffered DMEM/F-12.
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« Intracellular Trehalose Loading (Optional):
o Prepare a 0.15 M trehalose solution in the injection buffer.

o Microinject the trehalose solution into the oocytes. The final intracellular concentration
should be between 0.05 and 0.08 M.[7]

o Equilibration:

o Prepare an equilibration solution of 0.5 M DMSO in DMEM/F-12.

o Incubate the oocytes (with or without intracellular trehalose) in the equilibration solution.
e Vitrification:

o Prepare a vitrification solution containing 0.5 M extracellular trehalose and 0.5 M DMSO in
DMEM/F-12.

o Transfer the equilibrated oocytes into a small droplet (1-2 pL) of the vitrification solution.
o Place the droplet onto a pre-cooled solid surface submerged in liquid nitrogen.

» Storage: Store the vitrified oocytes in liquid nitrogen.

Warming Procedure:

e Warming Solution Preparation: Prepare warming solutions with decreasing concentrations of
trehalose (e.g., 0.5 M, 0.25 M, 0.125 M, and 0 M) in DMEM/F-12.

e Warming:

o Rapidly transfer the carrier with the vitrified oocytes from liquid nitrogen into the 0.5 M
trehalose warming solution at 37°C.

o Sequentially move the oocytes through the decreasing concentrations of trehalose
solutions to allow for gradual rehydration.
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e Post-Warming Culture: Culture the warmed oocytes in an appropriate medium for further
assessment.

Protocol 2: Vitrification of Oocytes using Trehalose, EG,
and DMSO

This protocol is based on the methods described in studies comparing trehalose and sucrose.

[4]15]

Materials:

MIl oocytes

e Base medium (e.g., TCM 199 with 20% FCS)
o Ethylene glycol (EG)

¢ Dimethyl sulfoxide (DMSO)

o D(+)-Trehalose dihydrate

» Solid surface for vitrification

e Liquid nitrogen

Procedure:

o Equilibration Solution (ES): Prepare an equilibration solution containing 7.5% EG and 7.5%
DMSO in the base medium.

« Vitrification Solution (VS): Prepare a vitrification solution containing 16.5% EG, 16.5%
DMSO, and 0.5 M trehalose in the base medium.[4][5]

o Equilibration:
o Place the oocytes in the equilibration solution for 5-10 minutes.

o Vitrification:
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o Transfer the equilibrated oocytes to a droplet of the vitrification solution for 25-30 seconds.
o Load the oocytes in a minimal volume of VS onto a cryo-device (e.g., Cryotop).

o Plunge the cryo-device directly into liquid nitrogen.

e Storage: Store in liquid nitrogen.
Warming Procedure:

e Warming Solution Preparation: Prepare a series of warming solutions with decreasing
concentrations of trehalose and cryoprotectants.

o TS1:1.0 M trehalose in base medium.
o TS2:0.5 M trehalose in base medium.
o WS: Base medium.

e Warming:

o Quickly move the cryo-device from liquid nitrogen into the TS1 solution at 37°C for 1
minute.

o Transfer the oocytes to TS2 for 3 minutes.
o Transfer the oocytes to WS for 5 minutes.
o Wash the oocytes in fresh WS for another 5 minutes.

e Post-Warming Culture: Culture the oocytes as required.

Visualizations
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Caption: Workflow for Oocyte Vitrification with Trehalose and DMSO.

© 2025 BenchChem. All rights reserved. 8/11

Tech Support


https://www.benchchem.com/product/b13706689?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13706689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Vitrification Protocol

Metaphase Il Oocyte

l

Equilibration Solution
(7.5% EG + 7.5% DMSO)

:

Vitrification Solution
(16.5% EG + 16.5% DMSO + 0.5 M Trehalose)

Plunge into Liquid Nitrogen

Rapid Warming

Warmin%Protocol

Thawing Solution 1
(1.0 M Trehalose)

'

Thawing Solution 2
(0.5 M Trehalose)

i

Washing Solution 1

l

Washing Solution 2

Post-Warming Culture

Click to download full resolution via product page

Caption: Vitrification Workflow with Trehalose, EG, and DMSO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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